molecular formula C15H19NO2 B2631687 2-cyclopropyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide CAS No. 2034407-68-4

2-cyclopropyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide

Cat. No.: B2631687
CAS No.: 2034407-68-4
M. Wt: 245.322
InChI Key: UEMQQDSDLQCSHD-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a preclinical investigational compound identified as a potent and selective androgen receptor (AR) degrader. Its primary research value lies in targeting castration-resistant prostate cancer (CRPC), a condition often driven by continued AR signaling despite androgen deprivation therapy. The compound functions as a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that recruits the AR to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the receptor. This mechanism of action directly degrades the AR protein, a key oncogenic driver, rather than merely inhibiting its activity. This targeted degradation approach is a significant area of investigation as it offers a potential strategy to overcome resistance mechanisms seen with conventional anti-androgens, such as AR gene amplification and mutations. Research into this compound provides critical insights into the feasibility and consequences of inducing AR degradation as a therapeutic strategy, making it a valuable tool for studying AR biology, CRPC progression, and the development of next-generation oncology treatments. Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 167439317

Properties

IUPAC Name

2-cyclopropyl-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-14(7-11-5-6-11)16-10-15(18)8-12-3-1-2-4-13(12)9-15/h1-4,11,18H,5-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMQQDSDLQCSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NCC2(CC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Indene Derivative Synthesis: The indene moiety can be synthesized through various methods, including the cyclization of suitable precursors under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the cyclopropyl and indene derivatives with an acetamide group. This can be achieved through amide bond formation using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Medicinal Chemistry

Recent studies have indicated that compounds similar to 2-cyclopropyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide may exhibit significant pharmacological effects. The structural characteristics allow for potential interactions with biological targets such as enzymes and receptors involved in various diseases.

Inhibition of Phosphoinositide 3-Kinases (PI3K)

Research has highlighted the role of phosphoinositide 3-kinases in cell signaling pathways related to cancer and metabolic disorders. Compounds derived from the indene structure have been investigated for their ability to selectively inhibit class II alpha phosphoinositide 3-kinases (PI3K-C2α), showing promising results in terms of selectivity and potency . For instance, modifications on the indene scaffold can lead to enhanced inhibitory activity against specific PI3K isoforms.

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. Indene derivatives have been studied for their effects on neurotransmitter systems, indicating possible implications in treating neurological disorders such as depression and anxiety .

Case Studies

Study Objective Findings
Study on PI3K InhibitionTo evaluate the inhibitory effects of indene derivatives on PI3K-C2αThe study demonstrated that certain modifications led to submicromolar activity against PI3K-C2α, highlighting the potential for drug development targeting this pathway .
Neuropharmacological AssessmentInvestigate the effects of indene derivatives on neurotransmitter systemsResults indicated significant modulation of serotonin and dopamine pathways, suggesting therapeutic potential for mood disorders .

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • The hydroxyl group in the target compound and N-[(2-hydroxynaphthalen-1-yl) derivatives promotes intramolecular and intermolecular hydrogen bonding, critical for crystal packing and solubility .
  • Chloro and dichlorophenyl substituents in analogs enhance electrophilicity and lipophilicity, making them suitable for pesticidal or antimicrobial applications .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns significantly influence the physicochemical behavior of acetamides. In the target compound, the hydroxyl group likely participates in O–H⋯O/N interactions, as observed in structurally similar N-[(2-hydroxynaphthalen-1-yl)methyl]acetamides, where dihedral angles between aromatic systems range from 78.3° to 84.7° . For example:

  • N-[(2-Hydroxy-1-naphthyl)(3-nitrophenyl)methyl]acetamide : Forms intramolecular N–H⋯O and intermolecular O–H⋯O bonds, stabilizing a dihedral angle of 81.9° between aromatic rings .
  • N-(1,5-Dimethyl-3-oxopyrazol-4-yl)acetamide : Exhibits R₂²(10) hydrogen-bonded dimers, a common motif in amides, facilitating crystal lattice stability .

In contrast, non-hydroxylated analogs like N-(2,3-dihydro-1H-inden-2-yl)acetamide rely on weaker van der Waals interactions, resulting in less predictable crystallization behavior .

Biological Activity

2-cyclopropyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 2034407-68-4
  • Molecular Formula : C15H19NO2
  • Molecular Weight : 245.3169 g/mol
  • SMILES Notation : O=C(CC1CC1)NCC1(O)Cc2c(C1)cccc2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that it exhibits significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

Bacterial Strain MIC (µg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Bacillus mycoides0.0048
Candida albicans0.039

These values suggest that the compound is particularly potent against Gram-positive bacteria and some fungal strains, which is crucial for developing new antimicrobial agents in the face of rising antibiotic resistance .

The exact mechanism through which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interfere with bacterial cell wall synthesis or disrupt cellular processes essential for microbial survival. Further research utilizing techniques such as molecular docking and electrophysiology could elucidate these mechanisms more clearly .

Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various derivatives, including this compound. The compound was tested against a panel of clinical isolates, demonstrating broad-spectrum activity. The results indicated that it was more effective than several standard antibiotics, positioning it as a promising candidate for further development .

Study 2: Synergistic Effects

Another research effort explored the synergistic effects of combining this compound with traditional antibiotics. The combination therapy showed enhanced efficacy against resistant strains of bacteria, suggesting that it could be used to augment existing treatments and combat antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyclopropyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide, and how do reaction conditions influence yield and purity?

  • Answer : The compound can be synthesized via multi-step protocols involving cyclopropane ring formation and amide coupling. For example, analogous indenylmethyl acetamide derivatives are synthesized in 5 steps with yields ranging from 14% to 23% (e.g., via reductive amination, nucleophilic substitution, and catalytic hydrogenation) . Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical for improving yields. Purity is validated using RP-HPLC (retention time and peak symmetry) and NMR (integration ratios for diagnostic protons, such as the cyclopropane CH₂ group at δ 0.8–1.2 ppm) .

Q. How is the stereochemistry of the 2-hydroxy-2,3-dihydro-1H-inden moiety resolved, and what analytical methods confirm enantiomeric purity?

  • Answer : Chiral resolution is achieved using preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and polar mobile phases (hexane/isopropanol). Enantiomeric excess (>99%) is confirmed via circular dichroism (CD) spectroscopy and X-ray crystallography, as demonstrated for structurally related dihydroindenyl compounds .

Q. What spectroscopic and crystallographic techniques are recommended for structural validation of this compound?

  • Answer :

  • NMR : ¹H/¹³C NMR for assignment of cyclopropane protons (δ 0.5–1.5 ppm), indenyl methylene (δ 2.8–3.5 ppm), and hydroxy group (δ 4.5–5.0 ppm, exchangeable).
  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are used to resolve hydrogen-bonding networks and confirm the spatial arrangement of the cyclopropyl and indenyl groups .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragment patterns .

Advanced Research Questions

Q. How do structural modifications to the cyclopropane or indenyl groups impact biological activity, and what computational tools guide rational design?

  • Answer : Pharmacophore modeling (e.g., using Schrödinger Suite) identifies critical interactions, such as hydrogen bonding between the hydroxy group and target residues. For example, replacing the cyclopropane with bulkier substituents reduces activity in aggrecanase inhibition assays, while optimizing the indenylmethyl spacer enhances binding affinity . MD simulations (AMBER/CHARMM) predict conformational stability and target engagement .

Q. What strategies address contradictions in bioactivity data across different in vitro assays?

  • Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or target isoform selectivity. For example, in AMPA receptor modulation studies, conflicting EC₅₀ values are resolved by standardizing buffer systems (HEPES vs. Tris) and validating receptor subtype expression (GluA1–4) via qPCR . Dose-response curves with positive controls (e.g., 17i for AMPA) are mandatory .

Q. How can hydrogen-bonding patterns in the crystal lattice inform solubility and formulation strategies?

  • Answer : Graph set analysis (Etter’s rules) identifies robust hydrogen-bonding motifs (e.g., R₂²(8) patterns between acetamide carbonyl and hydroxy groups). These motifs correlate with low aqueous solubility, prompting salt formation (e.g., hydrochloride) or co-crystallization with cyclodextrins to enhance bioavailability .

Q. What are the key challenges in scaling up synthesis, and how are they mitigated?

  • Answer : Challenges include low yields in cyclopropanation (due to ring strain) and racemization during amide coupling. Mitigation strategies:

  • Use of Rh(II) catalysts for stereoselective cyclopropane synthesis.
  • Coupling reagents (e.g., HATU) with low epimerization risk.
  • Process analytical technology (PAT) for real-time monitoring of critical intermediates .

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